1-(4-Phenoxyphenyl)ethan-1-amine, also known as 4-phenoxyphenyl ethanamine, is an organic compound with the molecular formula and a molecular weight of 229.28 g/mol. This compound features an ethylamine structure substituted with a phenoxy group, which contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry.
This compound is classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring. It can be sourced from various chemical suppliers and is often utilized as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The compound's unique structure allows it to interact with biological systems, making it a candidate for further research in drug development.
The synthesis of 1-(4-Phenoxyphenyl)ethan-1-amine can be achieved through several methods:
These synthetic approaches highlight the versatility of 1-(4-Phenoxyphenyl)ethan-1-amine as a building block in organic synthesis.
The molecular structure of 1-(4-Phenoxyphenyl)ethan-1-amine can be represented as follows:
NC(C)C(C=C1)=CC=C1OC2=CC=CC=C2
WSQOGHJCBFRHSI-UHFFFAOYSA-N
The compound features a central ethylamine moiety linked to a phenoxy group, which significantly influences its reactivity and interaction with biological targets.
1-(4-Phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
These reactions are essential for modifying the compound's structure to enhance its properties for specific applications.
The mechanism of action for 1-(4-Phenoxyphenyl)ethan-1-amine primarily involves its interaction with biological receptors or enzymes. The amine group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to target sites within biological systems. This binding can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects that are currently under investigation for therapeutic applications.
1-(4-Phenoxyphenyl)ethan-1-amine exhibits several notable physical and chemical properties:
These properties make it suitable for use in synthetic organic chemistry as well as potential pharmaceutical applications.
1-(4-Phenoxyphenyl)ethan-1-amine has several significant applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3